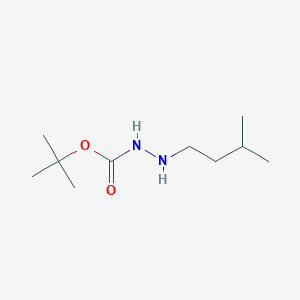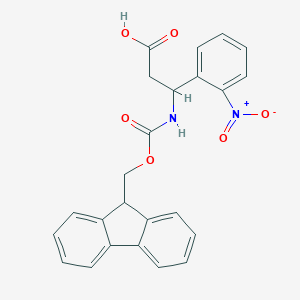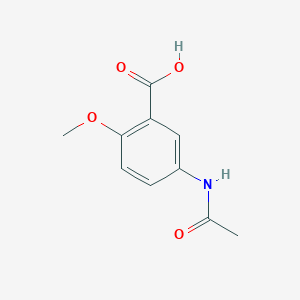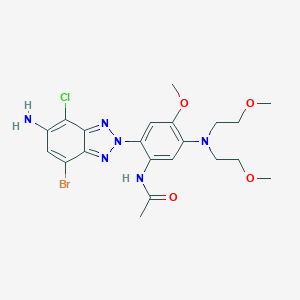
Acetamide, N-(2-(5-amino-7-bromo-4-chloro-2H-benzotriazol-2-yl)-5-(bis(2-methoxyethyl)amino)-4-methoxyphenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetamide, N-(2-(5-amino-7-bromo-4-chloro-2H-benzotriazol-2-yl)-5-(bis(2-methoxyethyl)amino)-4-methoxyphenyl)- is a chemical compound used in scientific research. It is a potent inhibitor of protein kinases and has shown promise in cancer therapy.
Mecanismo De Acción
Acetamide, N-(2-(5-amino-7-bromo-4-chloro-2H-benzotriazol-2-yl)-5-(bis(2-methoxyethyl)amino)-4-methoxyphenyl)- inhibits the activity of several protein kinases, including Akt, mTOR, and ERK. These kinases are involved in cancer cell proliferation and survival. In addition, it has been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Efectos Bioquímicos Y Fisiológicos
Acetamide, N-(2-(5-amino-7-bromo-4-chloro-2H-benzotriazol-2-yl)-5-(bis(2-methoxyethyl)amino)-4-methoxyphenyl)- has been shown to have several biochemical and physiological effects. It inhibits the activity of several protein kinases that are involved in cancer cell proliferation and survival. In addition, it has been shown to induce apoptosis in cancer cells by activating the caspase pathway. It has also been shown to inhibit angiogenesis (the formation of new blood vessels) in tumors.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of Acetamide, N-(2-(5-amino-7-bromo-4-chloro-2H-benzotriazol-2-yl)-5-(bis(2-methoxyethyl)amino)-4-methoxyphenyl)- is its potent activity against several protein kinases that are involved in cancer cell proliferation and survival. However, one limitation is its complex synthesis method, which makes it difficult and expensive to produce in large quantities.
Direcciones Futuras
There are several future directions for research on Acetamide, N-(2-(5-amino-7-bromo-4-chloro-2H-benzotriazol-2-yl)-5-(bis(2-methoxyethyl)amino)-4-methoxyphenyl)-. One direction is to study its potential use in combination with other cancer therapies, such as chemotherapy and radiation therapy. Another direction is to study its activity against other protein kinases that are involved in cancer cell proliferation and survival. Finally, further research is needed to optimize the synthesis method to make it more efficient and cost-effective.
Métodos De Síntesis
The synthesis of Acetamide, N-(2-(5-amino-7-bromo-4-chloro-2H-benzotriazol-2-yl)-5-(bis(2-methoxyethyl)amino)-4-methoxyphenyl)- is a complex process that involves several steps. The starting material is 4-methoxyphenylacetic acid, which is converted to the corresponding amide by reaction with N,N-diisopropylethylamine and 2,2'-dipyridyl disulfide. The amide is then reacted with 2-chloro-5-nitrobenzoic acid to form the corresponding benzotriazole derivative. The benzotriazole derivative is then reduced with lithium aluminum hydride to form the corresponding amine. The amine is then reacted with bis(2-methoxyethyl)amine to form the final product.
Aplicaciones Científicas De Investigación
Acetamide, N-(2-(5-amino-7-bromo-4-chloro-2H-benzotriazol-2-yl)-5-(bis(2-methoxyethyl)amino)-4-methoxyphenyl)- has been extensively studied for its potential use in cancer therapy. It has been shown to inhibit the activity of several protein kinases that are involved in cancer cell proliferation and survival. In addition, it has been shown to induce apoptosis (programmed cell death) in cancer cells.
Propiedades
Número CAS |
194590-84-6 |
|---|---|
Nombre del producto |
Acetamide, N-(2-(5-amino-7-bromo-4-chloro-2H-benzotriazol-2-yl)-5-(bis(2-methoxyethyl)amino)-4-methoxyphenyl)- |
Fórmula molecular |
C21H26BrClN6O4 |
Peso molecular |
541.8 g/mol |
Nombre IUPAC |
N-[2-(5-amino-7-bromo-4-chlorobenzotriazol-2-yl)-5-[bis(2-methoxyethyl)amino]-4-methoxyphenyl]acetamide |
InChI |
InChI=1S/C21H26BrClN6O4/c1-12(30)25-15-10-17(28(5-7-31-2)6-8-32-3)18(33-4)11-16(15)29-26-20-13(22)9-14(24)19(23)21(20)27-29/h9-11H,5-8,24H2,1-4H3,(H,25,30) |
Clave InChI |
SIVDBALHJJBGLN-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=CC(=C(C=C1N2N=C3C(=CC(=C(C3=N2)Cl)N)Br)OC)N(CCOC)CCOC |
SMILES canónico |
CC(=O)NC1=CC(=C(C=C1N2N=C3C(=CC(=C(C3=N2)Cl)N)Br)OC)N(CCOC)CCOC |
Otros números CAS |
194590-84-6 |
Sinónimos |
2-(2-(acetylamino)-4-(bis(2-methoxyethyl)amino)-5-methoxyphenyl)-5-amino-7-bromo-4-chloro-2H-benzotriazole PBTA-1 PBTA-3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[4-chloro-2-(trifluoromethoxy)phenyl]acetamide](/img/structure/B68845.png)
![(3R)-3-ethynyl-1-azabicyclo[2.2.2]octan-3-ol](/img/structure/B68846.png)
![Methyl 3-[(1H-pyrrol-1-yl)methyl]benzoate](/img/structure/B68850.png)
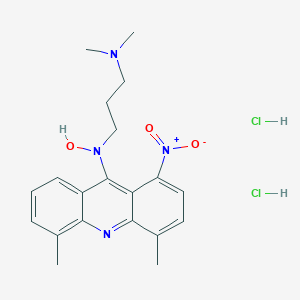

![Methyl 2-[(3-amino-3-thioxopropyl)thio]acetate](/img/structure/B68857.png)
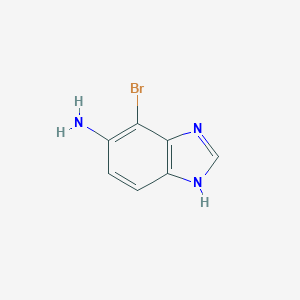
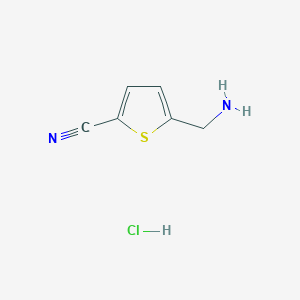
![(2R,3S,4R,6R)-3-Hydroxy-6-[(11R,15R,17R)-4-hydroxy-17-methyl-2,9,13-trioxo-12,16-dioxatetracyclo[8.7.0.03,8.011,15]heptadeca-1(10),3,5,7-tetraen-7-yl]-N,N,2-trimethyloxan-4-amine oxide](/img/structure/B68861.png)
